molecular formula C20H17N5O2 B2581028 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415511-20-3

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2581028
CAS No.: 2415511-20-3
M. Wt: 359.389
InChI Key: XFPVCTRLMPPNTB-UHFFFAOYSA-N
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Description

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridopyrimidine moiety, which is known for its significant biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions typically require a mixture of diphenyl oxide and biphenyl at 250°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific structure, which combines multiple heterocyclic rings. This structure enhances its ability to interact with various biological targets, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-12-22-17-9-21-8-7-14(17)18(23-12)24-10-15-16(11-24)20(27)25(19(15)26)13-5-3-2-4-6-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPVCTRLMPPNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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